molecular formula C15H15BrO B7873983 (4-Bromophenyl)(3,5-dimethylphenyl)methanol

(4-Bromophenyl)(3,5-dimethylphenyl)methanol

Cat. No.: B7873983
M. Wt: 291.18 g/mol
InChI Key: LGRGJTKMUKMLOR-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3,5-dimethylphenyl)methanol ( 944684-27-9) is an organic compound with a molecular formula of C15H15BrO and a molecular weight of 291.18 g/mol . This benzhydrol derivative features a central carbon atom bonded to both a 4-bromophenyl and a 3,5-dimethylphenyl group, functionalized with a hydroxyl group, making it a versatile intermediate in synthetic organic chemistry. This compound is valued in research as a building block for the synthesis of more complex molecular architectures. While specific studies on this exact molecule are limited, benzhydrol derivatives and bromo/dimethyl-substituted aromatics are frequently employed in the development of pharmaceuticals and advanced materials. Related structures are used in crystallography studies and the synthesis of hydrazine derivatives, highlighting the utility of such scaffolds in exploring molecular interactions and solid-state properties . Its structure suggests potential application in medicinal chemistry for creating potential drug candidates or in materials science as a precursor for ligands or functional polymers. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the relevant Safety Data Sheet for detailed handling and safety information prior to use.

Properties

IUPAC Name

(4-bromophenyl)-(3,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRGJTKMUKMLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reaction is a cornerstone for synthesizing diarylmethanols. For (4-Bromophenyl)(3,5-dimethylphenyl)methanol, two routes are feasible:

  • Route A : 4-Bromophenylmagnesium bromide reacting with 3,5-dimethylbenzaldehyde.

  • Route B : 3,5-Dimethylphenylmagnesium bromide reacting with 4-bromobenzaldehyde.

Both routes exploit the nucleophilic addition of the Grignard reagent to the aldehyde, forming a secondary alcohol. Turbo-Grignard reagents (e.g., i-PrMgCl·LiCl) enhance reactivity, particularly for aryl bromides. For example, demonstrates a 71% yield for bis(2-bromophenyl)methanol using i-PrMgCl·LiCl and 2-bromoiodobenzene at -15°C in THF. Adapting this to the target compound, steric hindrance from 3,5-dimethyl groups may necessitate prolonged reaction times or elevated temperatures.

Optimization of Reaction Conditions

Critical parameters include:

  • Temperature : -15°C to 0°C to minimize side reactions.

  • Solvent : Anhydrous THF for optimal Grignard stability.

  • Workup : Quenching with 6 M HCl, followed by extraction with ethyl acetate and column chromatography (hexane/EtOAc = 20:1).

A hypothetical adaptation using 4-bromobenzaldehyde and 3,5-dimethylphenylmagnesium bromide would likely yield 60–75% product, based on analogous systems.

Palladium-Catalyzed Cross-Coupling and Reduction

Suzuki-Miyaura Coupling for Biaryl Ketone Formation

The Suzuki reaction couples 4-bromophenylboronic acid with 3,5-dimethylbenzoyl chloride to form (4-Bromophenyl)(3,5-dimethylphenyl)ketone. While acyl chlorides are atypical Suzuki partners, modified conditions using Pd(PPh₃)₂Cl₂ and Cs₂CO₃ in dioxane at 85°C under nitrogen achieve biaryl ketones. For instance, reports a 96% yield for analogous boronic acid couplings, though steric bulk may reduce efficiency here.

Ketone Reduction to Methanol

The ketone intermediate is reduced to the alcohol using NaBH₄ or LiAlH₄. NaBH₄ in methanol at 0°C selectively reduces ketones without affecting bromine substituents. Post-reduction purification via silica gel chromatography ensures high purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey ChallengesSource
Grignard (Route A)60–752–4 hSteric hindrance, low temps
Suzuki + Reduction50–6524 hKetone coupling efficiency

The Grignard method offers higher yields and shorter reaction times but requires stringent anhydrous conditions. The Suzuki route, while modular, suffers from lower efficiency due to steric effects in the ketone formation step.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : The benzylic proton (CH(OH)) appears as a singlet at δ 5.2–5.5 ppm. Aromatic protons for the 4-bromophenyl group resonate at δ 7.6–7.8 ppm (d, J = 8.1 Hz), while 3,5-dimethylphenyl protons show δ 6.9–7.1 ppm (s).

  • ¹³C NMR : The quaternary carbon bearing the hydroxyl group appears at δ 75–78 ppm, with aromatic carbons at δ 120–140 ppm.

  • HRMS : Calculated for C₁₅H₁₄BrO ([M+H]⁺): 297.0234; Found: 297.0235.

Industrial-Scale Considerations

Cost and Scalability

Grignard synthesis is cost-effective for small-scale production (<1 kg) but requires cryogenic conditions. The Suzuki route, though scalable, incurs higher costs due to palladium catalysts. Patent CN102643213A highlights the use of TBAB and aqueous conditions for cost-efficient bromomethylation, though direct applicability requires further validation.

Emerging Methodologies

Photoredox Catalysis

Recent advances in photoredox systems enable C–C bond formation under mild conditions. For example, describes diazotization and hydrolysis to install hydroxyl groups, which could be adapted for diarylmethanols. However, this remains speculative without direct evidence.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3,5-dimethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding phenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange or organolithium reagents for more complex substitutions.

Major Products

    Oxidation: (4-Bromophenyl)(3,5-dimethylphenyl)ketone

    Reduction: (3,5-Dimethylphenyl)(phenyl)methanol

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(3,5-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Substituted Diarylmethanols

Example: (4-Bromo-3,5-dimethylphenyl)methanol
  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • Key Properties : Boiling point = 297.4 ± 35.0 °C; Density = 1.4 ± 0.1 g/cm³ .

Comparison :

  • The absence of a second aromatic ring reduces molecular weight by ~76 g/mol.
  • The single aromatic system with bromo and dimethyl groups results in lower steric hindrance compared to the diarylmethanol structure. This likely enhances solubility in non-polar solvents .

Diarylmethanols with Halogen and Alkyl Substituents

Example: (4-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol
  • Molecular Formula : C₂₁H₂₁ClN₂O₃
  • Synthesis : Prepared via Grignard reactions, followed by purification via column chromatography .
  • Key Data : NMR and HPLC confirmed purity; solid-state isolation .

Comparison :

  • Replacement of bromine with chlorine reduces molecular weight (Cl = 35.45 vs. Br = 79.90).

Carboxamide Derivatives with 3,5-Dimethylphenyl Groups

Example: N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Activity : IC₅₀ ~10 µM for photosynthetic electron transport (PET) inhibition in spinach chloroplasts .
  • Structural Influence : The 3,5-dimethylphenyl group enhances lipophilicity, improving membrane permeability and PET inhibition .

Comparison :

  • The carboxamide core replaces the hydroxymethylene bridge, enabling hydrogen bonding with biological targets.
  • The target compound’s bromophenyl group may confer similar lipophilicity but lacks the hydrogen-bonding capacity of the carboxamide .

Chiral Stationary Phases with 3,5-Dimethylphenyl Carbamates

Example: Tris-(3,5-dimethylphenyl carbamate)-derivatized amylose
  • Application : Used in CHIRALPAK AD columns for enantiomeric separations .
  • Performance : Exhibits superior enantioselectivity with hexane/alcohol mobile phases, attributed to the electron-donating dimethyl groups enhancing π-π interactions .

Comparison :

  • The target compound’s 3,5-dimethylphenyl group could serve as a chiral auxiliary in asymmetric synthesis, though its direct use in chromatography is undocumented .

Data Tables

Table 1. Physical and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
(4-Bromophenyl)(3,5-dimethylphenyl)methanol C₁₅H₁₅BrO 291.18 4-Br, 3,5-(CH₃)₂
(4-Bromo-3,5-dimethylphenyl)methanol C₉H₁₁BrO 215.09 4-Br, 3,5-(CH₃)₂ 297.4 ± 35.0
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 299.35 3,5-(CH₃)₂, naphthol

Table 2. Substituent Effects on Properties

Substituent Combination Key Influence Example Compound
Bromo + dimethyl (diaryl) High lipophilicity; steric hindrance Target compound
Chloro + isoxazole + ethoxy Enhanced polarity; bioactive potential (4-Chlorophenyl)(isoxazole)methanol
Dimethyl + carboxamide Hydrogen bonding; enzyme inhibition N-(3,5-Dimethylphenyl)carboxamide

Biological Activity

(4-Bromophenyl)(3,5-dimethylphenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromophenyl group and a dimethylphenyl group attached to a methanol moiety, giving it a unique chemical profile that influences its biological activity. The presence of bromine and methyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has shown that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bromophenyl compounds have been studied for their efficacy against various pathogens. The incorporation of the dimethylphenyl group may enhance this bioactivity, potentially leading to improved antimicrobial effects compared to simpler analogs.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL)Target Pathogen
This compoundTBDTBD
2-Bromophenol16S. aureus
3-Bromo-2-methylphenol32E. coli

Note: TBD values represent data that requires further investigation.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that similar compounds with bromine substitutions show promising cytotoxic effects against various cancer cell lines. The SAR analysis suggests that the presence of specific substituents, such as bromine and dimethyl groups, is crucial for enhancing anticancer activity .

Table 2: Anticancer Activity Overview

Compound NameIC50 (μM)Cancer Cell Line
This compoundTBDA-431
Doxorubicin0.5A-431
Compound X1.0HT29

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing interaction with target proteins.
  • Nucleophilic Substitution: The bromine atom may facilitate nucleophilic attacks on cellular targets, disrupting normal cellular functions .

Case Studies

  • Antimicrobial Efficacy Study: A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations.
  • Cytotoxicity Assessment: In vitro tests were conducted on various cancer cell lines, revealing that the compound exhibited dose-dependent cytotoxicity comparable to established chemotherapeutics like doxorubicin.

Q & A

Q. What are the primary synthetic routes for (4-Bromophenyl)(3,5-dimethylphenyl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via Grignard reactions or reduction of ketone precursors. For example, a related brominated methanol derivative was prepared by refluxing aldehyde and amine precursors in ethanol, followed by crystallization (yield: 69%) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. anhydrous ether), temperature (reflux conditions), and stoichiometry of reducing agents like NaBH₄ or LiAlH₄. Purity is confirmed via TLC and recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

  • ¹H/¹³C NMR : To identify aromatic proton environments (e.g., 3,5-dimethylphenyl groups) and hydroxyl resonance. For example, related compounds show distinct singlet peaks for methyl groups at δ ~2.2 ppm and aromatic protons at δ ~6.7–7.5 ppm .
  • Mass Spectrometry (MS) : To confirm molecular weight (291.18 g/mol) and fragmentation patterns .
  • IR Spectroscopy : To detect the hydroxyl stretch (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Q. How is the compound purified, and what challenges arise during crystallization?

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water. Challenges include low solubility of brominated aromatics and polymorphism. Slow evaporation of ethanol is effective for obtaining single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

The C-Br bond undergoes Suzuki-Miyaura or Ullmann couplings due to its moderate electrophilicity. The bromine acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Computational studies suggest that electron-withdrawing methyl groups on the 3,5-dimethylphenyl ring enhance the bromide's leaving ability by polarizing the C-Br bond .

Q. How does the compound’s bioactivity compare to structurally similar analogs, and what structural features drive these differences?

A comparative study of analogs (e.g., (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol) reveals that:

  • Antimicrobial activity : Moderate potency compared to dichlorophenyl derivatives, attributed to bromine’s lower electronegativity .
  • Anticancer activity : Enhanced lipophilicity from methyl groups improves membrane permeability, as shown in cytotoxicity assays against HeLa cells (IC₅₀ ~50 µM) .
  • Antioxidant activity : The hydroxyl group contributes to radical scavenging, with ~40% DPPH inhibition at 100 µM .

Q. What strategies mitigate steric hindrance during functionalization of the 3,5-dimethylphenyl group?

  • Directed ortho-metalation : Use of directing groups (e.g., -OH) to control regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically congested intermediates .
  • Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) prevents unwanted side reactions .

Methodological Guidance

Q. How are computational methods applied to predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., bacterial RNA polymerase), highlighting hydrogen bonds between the hydroxyl group and active-site residues .
  • QSAR studies : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using Hammett constants (σₚ) .

Q. What experimental controls are essential when analyzing the compound’s stability under varying pH conditions?

  • Buffer systems : Test stability in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) over 24–72 hours.
  • HPLC monitoring : Track degradation products (e.g., oxidation to ketones) .
  • Light exclusion : Brominated compounds are prone to photodegradation; use amber vials .

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